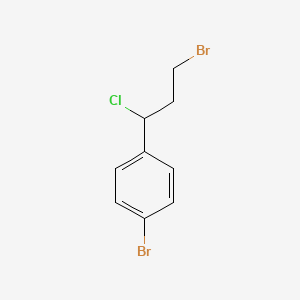

1-溴-4-(3-溴-1-氯丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

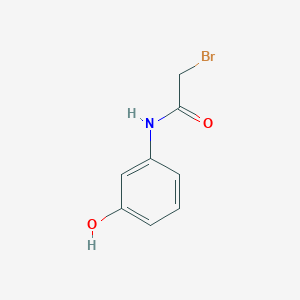

The compound 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is a dihalogenated benzene derivative with bromine and chlorine substituents. It is structurally related to various other halogenated benzenes that have been studied for their chemical and physical properties, as well as their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve the use of functional organolithium reagents. For instance, 3-chloro-1-lithiopropene can be generated from 1-bromo-3-chloropropene and trapped in situ with alkylboronic esters to yield allylic alcohols after oxidation . Although not directly related to the synthesis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene, this method demonstrates the versatility of halogenated precursors in organic synthesis.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows that the bromo compound is significantly twisted due to the steric effects of the bromine atom . This suggests that the molecular structure of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene would also be influenced by the positions and sizes of the bromine and chlorine atoms.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions. The reactivity of such compounds can be explored through their reactions with nucleophiles. For example, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with alcohols and amines to yield alkoxylation and amination products . This indicates that 1-Bromo-4-(3-bromo-1-chloropropyl)benzene could potentially participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be characterized using spectroscopic methods. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods have been used to describe the vibrational modes of the molecule . Such studies are essential for understanding the impact of di-substituted halogens on the benzene molecule and can be applied to analyze the properties of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene.

科学研究应用

缩聚反应:Kolesnikov 和 Korshak (1953) 研究了 1-溴-3-氯丙烷与苯的缩聚反应,确定氯化铝是一种催化剂。这项研究突出了这些反应的基础方面 (Kolesnikov 和 Korshak,1953)。

特定化合物的合成:Lukáč 和 Mohapatra (1992) 详细阐述了使用涉及 Friedel-Crafts 酰化的过程合成 1-[4-(3-氯丙酰基)苯基]-2-苯基乙二酮,揭示了该化合物结构转化的见解 (Lukáč 和 Mohapatra,1992)。

环卤代化:Bovonsombat 和 Mcnelis (1993) 使用 1-溴-2,5-吡咯烷二酮对多烷基苯进行环卤代化,证明了某些催化剂在此过程中的有效性 (Bovonsombat 和 Mcnelis,1993)。

选择性金属化:Mongin、Desponds 和 Schlosser (1996) 探索了氯(三氟甲基)苯和溴(三氟甲基)苯的选择性去质子化,展示了如何利用位置歧义来实现部位选择性 (Mongin、Desponds 和 Schlosser,1996)。

荧光性质:梁左奇 (2015) 合成了 1-溴-4-(2,2-二苯基乙烯基)苯并研究了其光致发光性质,突出了其在荧光研究中的应用 (梁左奇,2015)。

新型试剂开发:Yus、Ramón 和 Gómez (2002) 开发了苯基烷基锂作为新的二锂试剂,展示了它们在有机合成中的潜力 (Yus、Ramón 和 Gómez,2002)。

石墨烯纳米带前体:Patil、Uthaisar、Barone 和 Fahlman (2012) 合成了 1-溴-4-(3,7-二甲基辛基)苯并对其进行了表征,作为石墨烯纳米带的前体,为材料科学应用提供了见解 (Patil、Uthaisar、Barone 和 Fahlman,2012)。

功能性有机锂试剂:Smith、Elliott 和 Jones (2013) 开发了 3-氯-1-锂化丙烯作为一种功能性有机锂试剂,说明了它在生产烯丙醇中的用途 (Smith、Elliott 和 Jones,2013)。

属性

IUPAC Name |

1-bromo-4-(3-bromo-1-chloropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHWNDOGRRPRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495753 |

Source

|

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

CAS RN |

33994-21-7 |

Source

|

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)